molecular formula C4H4N4O3 B13113651 4-Amino-1-nitropyrimidin-2-one

4-Amino-1-nitropyrimidin-2-one

Cat. No.: B13113651
M. Wt: 156.10 g/mol
InChI Key: QOECWCPXFVEZHL-UHFFFAOYSA-N
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Description

4-Amino-1-nitropyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant role in biological systems, including DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-nitropyrimidin-2-one typically involves the nitration of 4-aminopyrimidin-2-one. The reaction is carried out under controlled conditions to ensure the selective nitration at the desired position. Common reagents used in this process include nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-nitropyrimidin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles, depending on the desired substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 4,6-Diaminopyrimidin-2-one.

    Substitution: Various substituted pyrimidin-2-ones depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-nitropyrimidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents. Its derivatives have shown potential in inhibiting specific enzymes and pathways involved in disease progression.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.

    Pharmaceuticals: It is a precursor in the synthesis of various pharmaceutical compounds with therapeutic potential.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-Amino-1-nitropyrimidin-2-one depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interfering with nucleic acid synthesis. The compound can bind to specific molecular targets, such as proteins or DNA, and disrupt their normal function. This can lead to the inhibition of cell growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

    2-Amino-4-nitropyrimidine: Similar structure but with different substitution patterns.

    4-Amino-2-nitropyridine: Another heterocyclic compound with a similar functional group arrangement.

    5-Amino-2-nitropyrimidine: A compound with a nitro group at a different position.

Uniqueness: 4-Amino-1-nitropyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable derivatives makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C4H4N4O3

Molecular Weight

156.10 g/mol

IUPAC Name

4-amino-1-nitropyrimidin-2-one

InChI

InChI=1S/C4H4N4O3/c5-3-1-2-7(8(10)11)4(9)6-3/h1-2H,(H2,5,6,9)

InChI Key

QOECWCPXFVEZHL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)[N+](=O)[O-]

Origin of Product

United States

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